V-PYRRO/NO can be synthesized through a multi-step process that involves reacting pyrrolidine with chloroethyl vinyl ether, followed by nitrosation and subsequent deprotection. [] Improved synthesis methods have been developed, although specific details are not elaborated upon in the provided abstracts. []
V-PYRRO/NO is metabolized by cytochrome P450 enzymes, particularly CYP2E1, within the liver. [, , ] This metabolic conversion leads to the release of NO, the primary mediator of its biological effects. [, ] NO scavengers like hemoglobin and 2-(4-carboxophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide can block the effects of V-PYRRO/NO, indicating the critical role of NO release in its mechanism of action. []
V-PYRRO/NO exerts its biological effects primarily through the targeted release of NO within the liver. [, ] This localized NO production influences various cellular processes, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: